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molecular formula C16H17N3 B8704535 2-(4-Pentylphenyl)pyrimidine-5-carbonitrile CAS No. 59855-33-3

2-(4-Pentylphenyl)pyrimidine-5-carbonitrile

Cat. No. B8704535
M. Wt: 251.33 g/mol
InChI Key: VWJMXUYCJCQLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03997536

Procedure details

The starting material can be obtained according to the procedure of A. R. Todd and F. Bergel, J. Chem. Soc. 1937, 366 from p-n-pentylbenzamide hydrochloride and ethoxymethylenemalonic acid diethyl ester with sodium ethylate in ethanol and subsequent treatment of the obtained 2-(p-n-pentylphenyl)-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester (melting point 193.9°-194.4° C) with phosphorus oxychloride. The melting point of 2-(p-n-pentylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester is 58.5°-59.2° C.
Name
p-n-pentylbenzamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(p-n-pentylphenyl)-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(p-n-pentylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([NH2:13])=O)=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH2:5][CH3:6].C(OC(=O)C(=COCC)C(OCC)=O)C.CC[O-].[Na+].C(O[C:38]([C:40]1[C:41](O)=[N:42]C(C2C=CC(CCCCC)=CC=2)=[N:44][CH:45]=1)=O)C.P(Cl)(Cl)(Cl)=O.C(OC(C1C(Cl)=NC(C2C=CC(CCCCC)=CC=2)=NC=1)=O)C>C(O)C>[C:45]([C:40]1[CH:38]=[N:13][C:11]([C:10]2[CH:14]=[CH:15][C:7]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][CH:9]=2)=[N:42][CH:41]=1)#[N:44] |f:0.1,3.4|

Inputs

Step One
Name
p-n-pentylbenzamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCCC)C1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
2-(p-n-pentylphenyl)-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)CCCCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Six
Name
2-(p-n-pentylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)CCCCC)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be obtained
CUSTOM
Type
CUSTOM
Details
is 58.5°-59.2° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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